molecular formula C40H26N8 B123301 5,10,15,20-Tetrakis(2-pyridyl)porphyrin CAS No. 40904-90-3

5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Cat. No. B123301
CAS RN: 40904-90-3
M. Wt: 618.7 g/mol
InChI Key: MWOBSIASKLRDBM-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(2-pyridyl)porphyrin (C40H26N8) is a compound with a molecular weight of 618.7 g/mol . It is also known by other names such as Meso-tetra(2-pyridyl)porphine and 5,10,15,20-tetra(pyridin-2-yl)porphyrin .


Synthesis Analysis

The synthetic route used for preparing free-base 5,10,15,20-tetrakis(2-pyridyl)porphyrin (H2T(2-Py)P) and its Sn(IV) complex involves reacting H2T(2-Py)P with tin(II) chloride in pyridine under aerobic conditions followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin is characterized by a planar configuration with a central zinc(II) ion. The presence of the zinc(II) ion is crucial for the formation of fibers, and the nitrogen in the pyridyl moiety of the compound is coordinated to the central zinc(II) ion of another molecule to make the fibers .


Chemical Reactions Analysis

The chemical reactions of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin are influenced by its structure. For instance, the hydroxo ligand can be readily converted to alcoholic or carboxylic ligands by acidolysis, resulting in various hexacoordinate Sn(IV)-porphyrin complexes that exhibit interesting functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin include a molecular weight of 618.7 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .

Scientific Research Applications

Photocatalysis

5,10,15,20-Tetrakis(2-pyridyl)porphyrin: has been utilized in photocatalysis due to its ability to harness light energy to drive chemical reactions. The porphyrin complex with Sn(IV) and trans-dihydroxo axial-ligands exhibits interesting functions when used in photocatalytic processes . These include degradation of pollutants and water splitting for hydrogen production.

Biomedicine

The compound’s potential in biomedicine is significant. It has been explored for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells or pathogens . This application leverages the compound’s strong absorption in the visible region and its ability to generate singlet oxygen.

Drug Development

Cationic derivatives of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin have been synthesized with the prediction of their use as drugs for the treatment of conditions like ischemic heart disease and cerebral palsy . The porphyrin structure allows for interaction with biological molecules, which can be harnessed in drug design.

Material Science

In material science, this porphyrin has been used to create nanostructures and multiporphyrin arrays due to its additional binding sites . These structures have applications in creating sophisticated materials with unique electronic, optical, and catalytic properties.

Environmental Applications

The compound has been used to modify montmorillonite, a clay mineral, to create composites with enhanced adsorption capacities . This is particularly useful for the adsorption of toxic substances, making it a valuable material for environmental cleanup efforts.

Supramolecular Chemistry

The 5,10,15,20-Tetrakis(2-pyridyl)porphyrin plays a role in the development of supramolecular chemistry. Its ability to form hydrogen bonds and assemble into two-dimensional networks through these interactions is crucial in creating larger, functional structures .

Mechanism of Action

Target of Action

5,10,15,20-Tetrakis(2-pyridyl)porphyrin, also known as 5,10,15,20-tetra(pyridin-2-yl)porphyrin, is a type of porphyrin that can coordinate transition metal ions such as iron, cobalt, and magnesium . These molecules are associated with proteins involved in various biological systems, including photosynthesis, cell respiration, cell death, and antioxidant defense .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, in synthetic porphyrins such as this, the catalytic and photochemical properties can be achieved by the coordination with a diversity of central metal ions . The coordination of nitrogen to the central zinc (II) ion of another molecule is crucial for the formation of the fibers .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In photodynamic therapy (PDT), this compound and other porphyrins act as photosensitizers . The photochemical properties of this compound are also useful for the fabrication of solar cells . The catalytic properties require the presence of a central metal .

Pharmacokinetics

It’s known that the compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance the visible photocatalytic activity of certain nanoparticles in the degradation of methylene blue . It also exhibits an effective adsorption capacity for the removal of heavy metals such as Pb (II) and Cu (II) in an aqueous medium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surfactant-assisted synthetic route appears to provide a promising method for the construction of highly organized three-dimensional organic micro-structures of this compound . The presence of the surfactant was essential to make and to maintain the fibers .

Future Directions

Future research directions for 5,10,15,20-Tetrakis(2-pyridyl)porphyrin could include further exploration of its potential applications in photocatalysis and its interaction with G-quadruplex/porphyrin .

properties

IUPAC Name

5,10,15,20-tetrapyridin-2-yl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45,48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXZBOBSRZUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C=C4)C9=CC=CC=N9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of chlorine atoms at the β-positions of the porphyrin ring influence the electrochemical properties and superoxide dismutase (SOD) activity of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin?

A1: Research indicates that progressive β-chlorination of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin leads to a significant increase in its redox potential, directly correlating with enhanced SOD activity. [] Each chlorine atom added to the porphyrin ring results in an average increase of 55 mV in the redox potential. This increase is attributed to the electron-withdrawing nature of chlorine, which makes the manganese center more electron-deficient and thus a more potent oxidant for superoxide. Consequently, the tetrachlorinated derivative exhibits the highest SOD rate constant (kcat = 4.0 × 10⁸ M⁻¹ s⁻¹) compared to the non-chlorinated analog (kcat = 5.7 × 10⁷ M⁻¹ s⁻¹). [] This observation highlights the impact of structural modifications on the electrochemical properties and catalytic activity of metalloporphyrins.

Q2: What are the key structural features of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) and how are they confirmed?

A2: This tin(IV)-porphyrin complex is characterized by the presence of two trans-dihydroxo axial ligands bound to the central tin atom. [] The 5,10,15,20-tetrakis(2-pyridyl)porphyrin macrocycle provides four nitrogen atoms for coordination, resulting in a six-coordinate tin center. The structural characterization of this complex has been achieved through a combination of techniques, including elemental analysis, ¹H NMR spectroscopy, ESI-MS spectrometry, UV-visible spectroscopy, and fluorescence spectroscopy. [] These methods provide complementary information about the elemental composition, connectivity of atoms, molecular weight, and electronic properties of the complex, confirming its structure and purity.

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